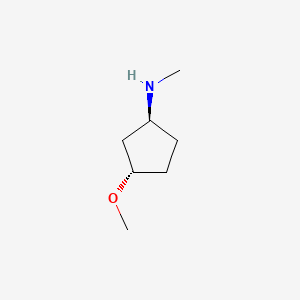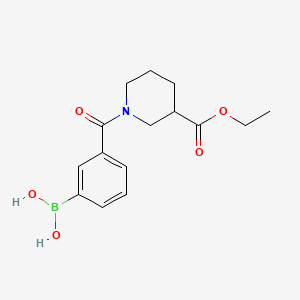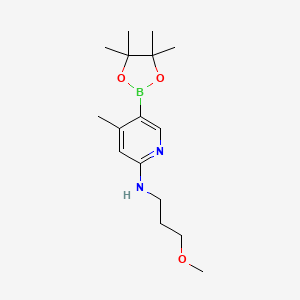
4-Bromo-2-fluoro-5-methylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-fluoro-5-methylpyridine is a chemical compound with the molecular formula C6H5BrFN . It is used as a starting material in the preparation of various compounds and serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyes .
Synthesis Analysis
The synthesis of 4-Bromo-2-fluoro-5-methylpyridine involves several steps. One method involves the use of ethyl acetate for extraction, followed by washing with a saturated aqueous sodium chloride solution. The mixture is then dried over sodium sulfate and concentrated to provide the title compound.Molecular Structure Analysis
The molecular weight of 4-Bromo-2-fluoro-5-methylpyridine is 190.01 . The InChI code is 1S/C6H5BrFN/c1-4-2-6(8)9-3-5(4)7/h2-3H,1H3 and the InChI key is PFODFMZCBQUYNG-UHFFFAOYSA-N .Chemical Reactions Analysis
4-Bromo-2-fluoro-5-methylpyridine can undergo various chemical reactions. For instance, it can be used in Suzuki coupling reactions with phenylboronic acid or p-tolylboronic acid . It can also undergo palladium-catalyzed homo-coupling reactions to give the corresponding biaryl .Physical And Chemical Properties Analysis
4-Bromo-2-fluoro-5-methylpyridine has a density of 1.6±0.1 g/cm3, a boiling point of 221.0±35.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . Its molar refractivity is 36.9±0.3 cm3, and it has a polar surface area of 13 Å2 .Applications De Recherche Scientifique
1. Synthesis of Fluorinated Pyridines
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine is used in the synthesis of fluorinated pyridines. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes: The synthesis of these compounds is of interest due to their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .
2. Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Methods of Application: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
- Results or Outcomes: With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine .
3. Preparation of Crown-Ester-Bipyridines and Viologens
- Application Summary: 4-Bromo-2-methylpyridine is used as a starting material in the preparation of crown-ester-bipyridines and viologens .
- Methods of Application: The preparation involves sodium or nickel reductive coupling, side chain oxidation and esterification .
- Results or Outcomes: It serves as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals and in dyes .
4. Synthesis of F18 Substituted Pyridines
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine can be used in the synthesis of F18 substituted pyridines for local radiotherapy of cancer and other biologically active compounds .
- Methods of Application: The methods for synthesis of F18 substituted pyridines are presented .
- Results or Outcomes: These F18 substituted pyridines present a special interest as potential imaging agents for various biological applications .
5. Production of Dyes
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine is used as an important intermediate in the production of dyes .
- Methods of Application: The specific methods of application can vary depending on the type of dye being produced .
- Results or Outcomes: It serves as an important raw material and intermediate in the production of various types of dyes .
6. Pesticide Production
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine is used as an intermediate in the production of pesticides .
- Methods of Application: The specific methods of application can vary depending on the type of pesticide being produced .
- Results or Outcomes: It serves as an important raw material and intermediate in the production of various types of pesticides .
7. Synthesis of Pyridinylimidazole-type p38α Mitogen Activated Protein Kinase Inhibitors
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine is used in the synthesis of pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors .
- Methods of Application: An optimized strategy for the synthesis of the potent p38α mitogen-activated protein kinase inhibitors starting from 2-fluoro-4-methylpyridine is reported .
- Results or Outcomes: With a total yield of 29.4% in 7 linear steps, the optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine compares very well to the reported synthesis starting from 2-bromo-4-methylpyridine .
8. Synthesis of Fluoropyridines
- Application Summary: 4-Bromo-2-fluoro-5-methylpyridine is used in the synthesis of fluoropyridines .
- Methods of Application: The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Results or Outcomes: These fluoropyridines present a special interest as potential imaging agents for various biological applications .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-bromo-2-fluoro-5-methylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKKKTXWYECMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-fluoro-5-methylpyridine | |
CAS RN |
1227577-02-7 |
Source


|
| Record name | 4-Bromo-2-fluoro-5-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-tert-Butyl 3-methyl 4,5-dihydro-1H-pyrazolo[3,4-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B572733.png)

![3-(4-Bromo-2-fluorophenyl)-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B572735.png)


![N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1-piperidinyl)cyclohexyl]thiourea](/img/structure/B572738.png)



![3-((2-(Trimethylsilyl)ethoxy)methyl)-6-vinyl-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B572746.png)
